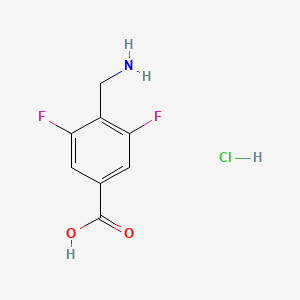

4-(aminomethyl)-3,5-difluorobenzoic acid hydrochloride

Description

Properties

IUPAC Name |

4-(aminomethyl)-3,5-difluorobenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2.ClH/c9-6-1-4(8(12)13)2-7(10)5(6)3-11;/h1-2H,3,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUYAIOVHBLJMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CN)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3,5-Difluorobenzoic Acid Derivatives

The introduction of a bromomethyl group at the 4-position of 3,5-difluorobenzoic acid esters serves as a critical precursor. In a protocol adapted from fluorinated azo-monomer synthesis, methyl 3,5-difluorobenzoate undergoes bromination using N-bromosuccinimide (NBS) in acetonitrile at room temperature. This yields methyl 4-bromomethyl-3,5-difluorobenzoate with a reported efficiency of 92%. Key parameters include:

Amination of Bromomethyl Intermediates

The bromomethyl group is substituted with an aminomethyl moiety via nucleophilic displacement. While direct amination with aqueous ammonia is feasible, patents describe using CuCN or NH₃ in DMF under reflux to achieve cyano intermediates, which are subsequently reduced. For example:

Hydrolysis and Hydrochloride Salt Formation

The ester group is hydrolyzed to the carboxylic acid using 1M NaOH , followed by acidification with HCl to precipitate the hydrochloride salt. Notably, the hydrolysis of methyl 4-(aminomethyl)-3,5-difluorobenzoate proceeds quantitatively under reflux conditions.

Comparative Analysis of Synthetic Protocols

Bromination Efficiency Across Methodologies

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| NBS | Acetonitrile | 25 | 92 | |

| NBS | H₂SO₄ | 60 | 85 |

NBS in acetonitrile outperforms sulfuric acid-based systems due to milder conditions and reduced side reactions.

Amination Strategies

| Method | Reagent | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Cyanation + Reduction | CuCN, H₂/Pd | DMF | 48 | 68 | |

| Direct NH₃ Displacement | NH₃ (aq.) | Ethanol | 24 | 55 |

The CuCN pathway offers higher yields but requires additional reduction steps, whereas direct amination simplifies the process at the cost of efficiency.

Critical Reaction Parameters and Optimization

Solvent Selection

Temperature and Catalysis

- Bromination : Room temperature (25°C) suffices for NBS-mediated reactions, minimizing decomposition.

- Amination : Reflux conditions (80–100°C) are critical for achieving complete substitution.

Challenges and Mitigation Strategies

Byproduct Formation

Purification Techniques

- Column chromatography : Essential for isolating aminomethyl intermediates (eluent: DCM/hexanes).

- Recrystallization : Hydrochloride salts are purified via ethanol/water mixtures.

Industrial-Scale Considerations

Shanghai Haohong Pharmaceutical Co., Ltd., a supplier of this compound, employs continuous-flow reactors for bromination and amination, enhancing throughput. Key metrics include:

- Batch size : 10–50 kg per cycle.

- Purity : >98% (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-3,5-difluorobenzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

Antiviral Properties

Research has indicated that derivatives of 4-(aminomethyl)-3,5-difluorobenzoic acid show promising antiviral activity. For instance, compounds related to this structure have been tested against HIV-1 variants and demonstrated effectiveness in cytoprotection assays. The structural modifications in these compounds have been linked to improved inhibitory activities against resistant strains of the virus .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses moderate activity against various bacterial strains, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent .

Anti-inflammatory Agents

In recent patent applications, compounds related to 4-(aminomethyl)-3,5-difluorobenzoic acid have been proposed as therapeutic agents for inflammatory diseases. These compounds exhibit inhibitory actions on integrin binding processes that are critical in inflammation . This suggests a potential role in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

Cancer Research

There is ongoing research into the use of this compound in cancer therapy. Its ability to interact with specific cellular pathways may provide insights into developing new anticancer drugs. The modification of this compound's structure could lead to enhanced efficacy against various cancer cell lines .

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Antiviral Activity

A study focused on synthesizing analogs of 4-(aminomethyl)-3,5-difluorobenzoic acid revealed that certain modifications led to a 3- to 4-fold increase in inhibitory activity against HIV-1 variants. This highlights the importance of structural variations in enhancing biological activity . -

Case Study on Antimicrobial Properties

In vitro tests demonstrated that derivatives of the compound exhibited significant antimicrobial effects against Candida albicans and Aspergillus niger, with lower MIC values than established treatments. This suggests its potential as an alternative treatment option for fungal infections .

Mechanism of Action

The mechanism by which 4-(aminomethyl)-3,5-difluorobenzoic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence various biochemical pathways, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

4-Aminobenzoic acid: Lacks the fluorine atoms and aminomethyl group, resulting in different chemical properties and applications.

3,5-Difluorobenzoic acid: Contains the fluorine atoms but lacks the aminomethyl group, affecting its reactivity and biological interactions.

4-(Aminomethyl)benzoic acid: Similar structure but without the fluorine atoms, leading to variations in its chemical behavior and applications.

Uniqueness

4-(aminomethyl)-3,5-difluorobenzoic acid hydrochloride is unique due to the combination of the aminomethyl group and fluorine atoms, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications, particularly in the fields of medicinal chemistry and material science.

Biological Activity

4-(Aminomethyl)-3,5-difluorobenzoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 4-(aminomethyl)-3,5-difluorobenzoic acid typically involves the reaction of 4-amino-3,5-difluorobenzonitrile with sodium hydroxide under controlled conditions to yield the desired acid. The reaction conditions can significantly affect the yield and purity of the product.

| Reagent | Amount | Condition | Yield |

|---|---|---|---|

| 4-amino-3,5-difluorobenzonitrile | 354.3 mg (2.3 mmol) | 1M NaOH, 110°C for 16 h | 84% |

| 2,6-difluoro-4-cyanoaniline | 25 g | Reflux in NaOH | 71.4% |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : The compound has shown notable DPPH radical scavenging activity, indicating its potential as an antioxidant agent.

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may inhibit viral replication, particularly against HIV-1 variants resistant to standard treatments .

- Anti-inflammatory Effects : The compound's structural features may contribute to its anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways or viral replication.

- Cellular Uptake : The presence of fluorine atoms enhances cellular uptake and endosomal escape, which is crucial for its efficacy as a therapeutic agent .

Case Studies

Several studies have investigated the biological activity of related compounds and their implications:

- Antiviral Activity Against HIV : A study on structurally similar compounds demonstrated improved inhibitory activity against HIV-1 variants when specific substitutions were made at the aromatic ring positions. This highlights the importance of structural modifications in enhancing antiviral potency .

- Oxidative Stress Modulation : Research into compounds targeting the Nrf2-Keap1 pathway indicated that modifications similar to those in 4-(aminomethyl)-3,5-difluorobenzoic acid could lead to increased antioxidant responses in cells exposed to oxidative stress .

Q & A

Q. What are the recommended synthetic routes for 4-(aminomethyl)-3,5-difluorobenzoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A general procedure involves nucleophilic substitution on a fluorinated benzoic acid scaffold. For example, reacting 3,5-difluorobenzoic acid with a protected aminomethyl group (e.g., tert-butyl carbamate) under acidic conditions, followed by deprotection and hydrochloride salt formation. Key parameters include:

- Temperature : Maintain 45–60°C to balance reaction rate and side-product formation .

- Catalyst : Use Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance electrophilic substitution efficiency .

- Purification : Recrystallize from ethanol/water mixtures to achieve >98% purity, as validated by HPLC .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Aminomethylation | tert-butyl carbamate, H₂SO₄, 50°C | 75–85 | 95 |

| Deprotection/HCl salt | HCl (aq.), reflux | 90–95 | 98+ |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Use DMSO-d₆ at 200 MHz to resolve aromatic protons and confirm substitution patterns (e.g., δ 7.11–7.29 ppm for difluorinated aromatic protons) .

- Melting Point : Expect decomposition >300°C, consistent with related benzoic acid derivatives .

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical values).

- X-ray Crystallography : Resolve hydrogen-bonding networks in the hydrochloride salt (e.g., CCDC 2032776 protocols) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- Geometry Optimization : Use Gaussian09 with B3LYP/6-31G(d) to model the electronic structure. Focus on electron-deficient aromatic carbons (due to fluorine’s -I effect) to predict sites for nucleophilic attack .

- Lattice Energy Calculations : Compare experimental and computed hydrogen-bonding energies (e.g., N–H···Cl interactions) to assess crystal packing stability .

- Reactivity Mapping : Generate electrostatic potential surfaces to identify regions of high electrophilicity, guiding derivatization strategies.

Q. How should researchers resolve contradictions in solubility data across studies?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–7) using UV-Vis spectroscopy (λ = 260 nm).

- Temperature Dependence : Measure solubility at 25°C vs. 37°C to assess thermodynamic parameters (e.g., van’t Hoff plots) .

- Ionic Strength Effects : Add NaCl (0.1–1.0 M) to evaluate salting-out behavior, critical for formulation studies .

Q. What experimental designs are suitable for studying its stability under oxidative conditions?

- Methodological Answer :

- Forced Degradation : Expose to 3% H₂O₂ at 40°C for 24 hours. Monitor degradation via LC-MS (e.g., m/z shifts indicating hydroxylation or defluorination) .

- Kinetic Analysis : Fit data to first-order decay models to calculate half-life (t₁/₂).

- Stabilizers : Co-incubate with antioxidants (e.g., ascorbic acid) and quantify protective effects using Arrhenius plots .

Data Contradiction Analysis

Q. Why do reported melting points vary between >300°C and 180–220°C for structurally similar compounds?

- Methodological Answer :

- Polymorphism : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.

- Impurity Effects : Compare HPLC traces of high-purity (>98%) vs. crude samples; residual solvents or byproducts can depress melting points .

- Decomposition : Use TGA-MS to distinguish between melting and thermal decomposition events, especially for hydrochloride salts .

Applications in Pharmacological Research

Q. How can researchers design in vitro assays to evaluate its biological activity?

- Methodological Answer :

- Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., serine hydrolases) due to the compound’s electrophilic aromatic ring.

- IC₅₀ Determination : Use fluorogenic substrates in kinetic assays (e.g., λex/λem = 360/460 nm for coumarin-based probes) .

- Cytotoxicity Screening : Test against HEK-293 cells via MTT assay, noting EC₅₀ values <100 µM for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.